molecular formula C8H14INO2 B7933800 (4-Iodo-cyclohexylamino)-acetic acid

(4-Iodo-cyclohexylamino)-acetic acid

Cat. No.: B7933800
M. Wt: 283.11 g/mol
InChI Key: ZTTVISMKUJPMSV-UHFFFAOYSA-N
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Description

(4-Iodo-cyclohexylamino)-acetic acid is an organic compound that features a cyclohexyl ring substituted with an iodine atom and an amino group, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-cyclohexylamino)-acetic acid typically involves the iodination of cyclohexylamine followed by the introduction of the acetic acid group. One common method includes the reaction of cyclohexylamine with iodine in the presence of a suitable oxidizing agent to form 4-iodo-cyclohexylamine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-cyclohexylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The iodine atom can be reduced to form cyclohexylamino-acetic acid.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives of this compound.

    Reduction: Cyclohexylamino-acetic acid.

    Substitution: Various substituted cyclohexylamino-acetic acids depending on the nucleophile used.

Scientific Research Applications

(4-Iodo-cyclohexylamino)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Iodo-cyclohexylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the amino group play crucial roles in binding to these targets, potentially modulating their activity. The acetic acid moiety may also contribute to the compound’s overall bioactivity by influencing its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • (4-Iodo-cyclohexyl)-carbamic acid tert-butyl ester
  • (4-Iodo-cyclohexyl)-carbamic acid benzyl ester
  • (4-Iodo-cyclohexyl)-dimethylamine

Uniqueness

(4-Iodo-cyclohexylamino)-acetic acid is unique due to the presence of both an iodine atom and an amino group on the cyclohexyl ring, along with an acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(4-iodocyclohexyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14INO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h6-7,10H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTVISMKUJPMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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